molecular formula C19H20N2O B2505509 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-23-3

3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2505509
CAS No.: 852136-23-3
M. Wt: 292.382
InChI Key: FVVCTBDYUYJYEU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group and a 2-methylindole moiety linked via a methylene bridge. Benzamides are widely studied for their diverse applications, including catalysis, medicinal chemistry, and material science.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-12-6-13(2)8-17(7-12)19(22)20-11-15-4-5-18-16(10-15)9-14(3)21-18/h4-10,21H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCTBDYUYJYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

A. 3,5-Dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-33-5)

  • Structure : Differs by methoxy (-OCH₃) groups at the 3,5-positions of the benzamide instead of methyl (-CH₃).
  • Synthesis: Likely synthesized via amide coupling between 3,5-dimethoxybenzoic acid derivatives and 2-methylindole-methylamine, analogous to methods in (e.g., benzoyl chloride reactions with amino alcohols) .

B. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core and a hydroxy-dimethylethyl group.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, confirmed by X-ray crystallography .
  • Key Difference : The hydroxy-dimethylethyl group acts as an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization, unlike the indole-linked target compound .

C. 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

  • Structure : Incorporates a sulfamoyl group and oxadiazole ring, diverging from the indole substituent.
  • Applications : Tested for antifungal activity against Candida strains, highlighting the role of heterocyclic appendages in biological activity .
Physicochemical Properties
Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Yield (%) Reference
Target Compound* N/A N/A N/A -
3,5-Dimethoxy analog (CAS 852136-33-5) N/A ~1606 (C=O) ~70
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A 3300 (O-H), 1650 (C=O) High
N-(5-Isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide (6) 160 1606 (C=O) 70
3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide N/A N/A N/A

Note: Data gaps for the target compound indicate a need for experimental characterization.

Biological Activity

3,5-Dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N2O\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}

This compound features a benzamide moiety attached to a substituted indole ring, which is critical for its biological activity. The specific substitution pattern contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In vitro assays demonstrated that this compound exhibits a significant inhibitory activity against VEGFR-2 with an IC50 value of 25 nM , which is lower than that of sorafenib (35 nM) .

Table 1: Anticancer Activity Comparison

CompoundIC50 (nM)
This compound25
Sorafenib35

The binding interactions between the compound and VEGFR-2 were elucidated through molecular docking studies, revealing critical hydrogen bonds with amino acids such as Cys917 and Arg1049. These interactions are essential for the compound's inhibitory action on the enzyme .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • VEGFR-2 Inhibition : The compound binds to VEGFR-2, preventing its activation and subsequent signaling pathways that promote tumor growth and angiogenesis.
  • Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with key residues in the active site of VEGFR-2, stabilizing the complex and inhibiting enzyme activity .

Case Studies and Research Findings

In a study assessing various indole derivatives for their anticancer properties, this compound was identified as a promising candidate due to its potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited low IC50 values of 12.93 μM and 11.52 μM , respectively, indicating strong antiproliferative activity .

Table 2: Antiproliferative Activity

Cell LineIC50 (μM)
MCF-712.93
HCT11611.52

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